molecular formula C16H16N6OS B2505630 [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone CAS No. 727690-10-0

[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone

Cat. No. B2505630
CAS RN: 727690-10-0
M. Wt: 340.41
InChI Key: OYQLSYOKRNPFRZ-UHFFFAOYSA-N
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Description

The compound of interest, "[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone," is not directly mentioned in the provided papers. However, the papers discuss various analogues and derivatives of arylpiperazine compounds, which are relevant to the understanding of similar compounds. Arylpiperazines are a class of compounds that have been extensively studied for their potential as central nervous system agents, with a particular focus on their affinity towards serotonin receptors, such as the 5-HT1A receptor .

Synthesis Analysis

The synthesis of arylpiperazine derivatives typically involves the creation of a piperazine backbone attached to different aromatic systems through various substituents. For instance, the synthesis of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives was achieved, and these compounds were evaluated for their affinity towards 5-HT1A receptors . Similarly, other papers describe the synthesis of arylpiperazine compounds with different aromatic systems, such as benzotriazole and dihydronaphthalene , indicating a versatile approach to modifying the chemical structure to target specific receptor profiles.

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives is crucial for their interaction with receptors. Docking studies have been used to understand the electrostatic interactions between these compounds and the 5-HT1A receptor, providing insights into the structural requirements for receptor affinity . Additionally, crystal structure studies and density functional theory (DFT) calculations have been performed on related compounds to identify reactive sites and understand the conformation of the piperazine ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of arylpiperazine derivatives often include the formation of amide bonds and the introduction of various substituents to the aromatic rings. These reactions are designed to modulate the compounds' affinity and selectivity for different receptors. For example, the introduction of a benzotriazole moiety was found to contribute to both 5-HT1A and 5-HT2 receptor affinity , while modifications to the alkyl chain length and the introduction of bulky substituents have been used to improve selectivity for the 5-HT1A receptor over alpha 1-adrenergic receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazine derivatives, such as solubility, crystallinity, and hydrogen bonding patterns, are important for their biological activity and pharmacokinetic profile. The crystal packing and intermolecular hydrogen bonds of related compounds have been analyzed, revealing the nature of intermolecular contacts and the contribution of different interactions to the overall structure . These properties can influence the bioavailability and duration of action of the compounds, as seen in neuroleptic agents where the phenyl-4-piperidinylmethanone moiety was identified as a pharmacophore with potent neuroleptic activity and long duration of action .

Scientific Research Applications

DNA Interaction and Fluorescent Staining

Compounds similar to "[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone" have been studied for their ability to bind to DNA. For instance, Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, is used widely as a fluorescent DNA stain due to its ability to penetrate cells efficiently. Such compounds are valuable in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes, indicating potential applications in research and diagnostic fields (Issar & Kakkar, 2013).

Therapeutic Applications

Piperazine derivatives, including the one , show significant potential in drug design due to their structural diversity and pharmacological versatility. These compounds are found in a variety of therapeutic agents, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. The slight modification of substitution patterns on the piperazine nucleus can lead to significant differences in medicinal potential, highlighting the importance of such compounds in rational drug design (Rathi et al., 2016).

Anti-mycobacterial Research

Piperazine analogues play a crucial role in the fight against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds serve as vital building blocks in developing safer, selective, and cost-effective anti-mycobacterial agents, demonstrating the significance of piperazine derivatives in addressing global health challenges such as tuberculosis (Girase et al., 2020).

properties

IUPAC Name

[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-15(14-7-4-12-24-14)20-8-10-21(11-9-20)16-17-18-19-22(16)13-5-2-1-3-6-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQLSYOKRNPFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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